1,1'-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one)
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Overview
Description
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) is a complex organic compound characterized by its unique cyclobutane ring structure with two phenyl groups and two 2-methylpropan-1-one groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylcyclobutane: Similar cyclobutane structure but lacks the 2-methylpropan-1-one groups.
1,1’-(1,2-Cyclobutanediyl)dibenzene: Another cyclobutane derivative with different substituents.
Uniqueness
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) is unique due to its specific combination of cyclobutane ring, phenyl groups, and 2-methylpropan-1-one groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
5456-31-5 |
---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-methyl-1-[2-(2-methylpropanoyl)-3,4-diphenylcyclobutyl]propan-1-one |
InChI |
InChI=1S/C24H28O2/c1-15(2)23(25)21-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)22(21)24(26)16(3)4/h5-16,19-22H,1-4H3 |
InChI Key |
ICPJFLYCNOEUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1C(C(C1C(=O)C(C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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